{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea
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Overview
Description
{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea is a chemical compound with the molecular formula C8H7ClN4O2S. It is also known by its IUPAC name, 2-chloro-5-nitrobenzaldehyde thiosemicarbazone This compound is characterized by its unique structure, which includes a chloro-substituted nitrophenyl group and a thiourea moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-5-nitrobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
2-chloro-5-nitrobenzaldehyde thiosemicarbazone interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 2-chloro-5-nitrobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of 2-chloro-5-nitrobenzaldehyde thiosemicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can affect the physiological and pathological processes that cathepsin B is involved in, potentially leading to changes in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Preparation Methods
The synthesis of {[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Chemical Reactions Analysis
{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
{[(2-chloro-5-nitrophenyl)methylidene]amino}thiourea can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzaldehyde thiosemicarbazone: This compound shares a similar structure but lacks the thiourea moiety.
Indole derivatives: These compounds also contain aromatic rings and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIODQCZVWJPED-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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